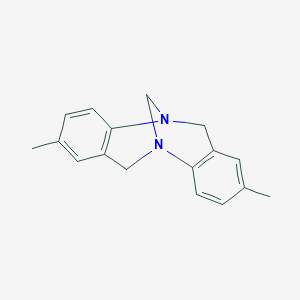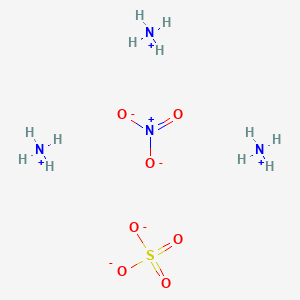
Triammonium nitrate sulfate
Descripción general
Descripción
Triammonium nitrate sulfate, also known as TANS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of (NH4)3NSO4. TANS has been used in various fields of research, including biochemistry, cell biology, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of Triammonium nitrate sulfate is not fully understood. However, it is believed to act as a chaotropic agent, disrupting the structure of water molecules and destabilizing proteins and enzymes. Triammonium nitrate sulfate has also been shown to interact with DNA, causing changes in its structure and function.
Efectos Bioquímicos Y Fisiológicos
Triammonium nitrate sulfate has been shown to have both biochemical and physiological effects. In biochemical studies, Triammonium nitrate sulfate has been shown to stabilize proteins and enzymes, increasing their activity and lifespan. Triammonium nitrate sulfate has also been shown to interact with DNA, causing changes in its structure and function. In physiological studies, Triammonium nitrate sulfate has been shown to have an effect on plant growth, acting as a nitrogen source.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triammonium nitrate sulfate has several advantages for lab experiments. It is a cost-effective reagent that is easy to synthesize. Triammonium nitrate sulfate is also stable and has a long shelf life, making it a reliable reagent for long-term experiments. However, Triammonium nitrate sulfate has some limitations. It is a chaotropic agent, which can disrupt the structure of proteins and enzymes, leading to potential artifacts in experiments. Triammonium nitrate sulfate is also hygroscopic, meaning it can absorb water from the air, leading to inaccuracies in experiments.
Direcciones Futuras
There are several future directions for Triammonium nitrate sulfate research. One area of interest is the interaction between Triammonium nitrate sulfate and DNA, which could provide insights into DNA structure and function. Another area of interest is the use of Triammonium nitrate sulfate as a stabilizer for proteins and enzymes, which could have applications in biotechnology and pharmaceuticals. Additionally, the use of Triammonium nitrate sulfate as a nitrogen source in plant growth studies could be further explored to optimize plant growth and yield.
Conclusion:
In conclusion, Triammonium nitrate sulfate is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method is relatively simple and cost-effective, making it a popular choice for research purposes. Triammonium nitrate sulfate has been used in various fields of research, including biochemistry, cell biology, and analytical chemistry. Its mechanism of action is not fully understood, but it is believed to act as a chaotropic agent, disrupting the structure of water molecules and destabilizing proteins and enzymes. Triammonium nitrate sulfate has both biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for Triammonium nitrate sulfate research, including the interaction between Triammonium nitrate sulfate and DNA, the use of Triammonium nitrate sulfate as a stabilizer for proteins and enzymes, and the use of Triammonium nitrate sulfate as a nitrogen source in plant growth studies.
Aplicaciones Científicas De Investigación
Triammonium nitrate sulfate has been widely used in scientific research due to its unique properties. It has been used as a reagent in various analytical methods, including ion chromatography and capillary electrophoresis. Triammonium nitrate sulfate has also been used as a nitrogen source in plant growth studies. In addition, Triammonium nitrate sulfate has been used in biochemical and cell biology research as a stabilizer for proteins and enzymes.
Propiedades
Número CAS |
12436-94-1 |
|---|---|
Nombre del producto |
Triammonium nitrate sulfate |
Fórmula molecular |
H12N4O7S |
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
triazanium;nitrate;sulfate |
InChI |
InChI=1S/NO3.3H3N.H2O4S/c2-1(3)4;;;;1-5(2,3)4/h;3*1H3;(H2,1,2,3,4)/q-1;;;;/p+1 |
Clave InChI |
KKEOZWYTZSNYLJ-UHFFFAOYSA-O |
SMILES |
[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]S(=O)(=O)[O-] |
SMILES canónico |
[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]S(=O)(=O)[O-] |
Otros números CAS |
12436-94-1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

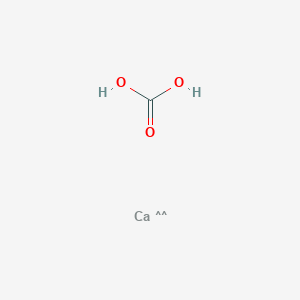
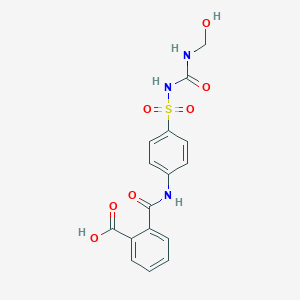
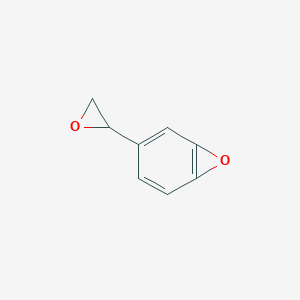
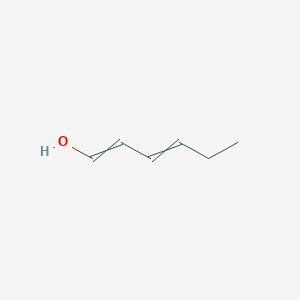
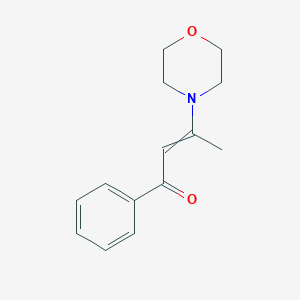

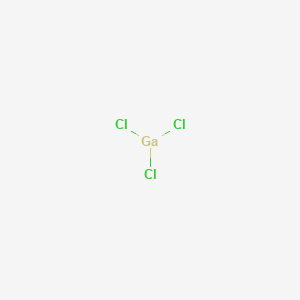
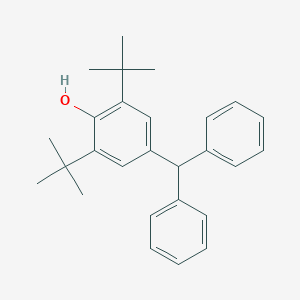
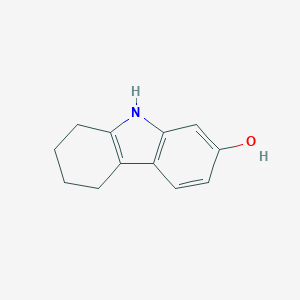
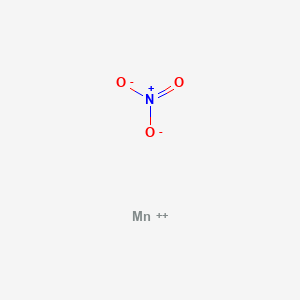

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
